3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C11H14ClF2NO2 It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an oxolan-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the oxolan-3-amine structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated and other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The oxolan-3-amine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride
- 3-[4-(Methoxy)phenyl]oxolan-3-amine hydrochloride
- 3-[4-(Trifluoromethoxy)phenyl]oxolan-3-amine hydrochloride
Uniqueness
3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H14ClF2NO2 |
---|---|
Molekulargewicht |
265.68 g/mol |
IUPAC-Name |
3-[4-(difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H13F2NO2.ClH/c12-10(13)16-9-3-1-8(2-4-9)11(14)5-6-15-7-11;/h1-4,10H,5-7,14H2;1H |
InChI-Schlüssel |
DJQJJKGGQFKYDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(C2=CC=C(C=C2)OC(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.